Z-Wehd-fmk

描述

属性

IUPAC Name |

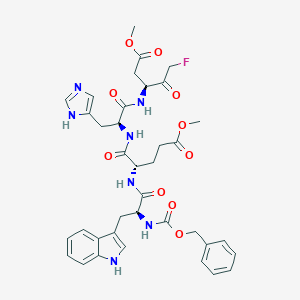

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNSSWGRVBWIX-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42FN7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648727 | |

| Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-00-9 | |

| Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Wehd-fmk and Golgi fragmentation in infection

An In-depth Technical Guide on Z-VAD-FMK and Golgi Fragmentation in Infection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infection by various pathogens often leads to the strategic disassembly of the host cell's Golgi apparatus, a phenomenon known as Golgi fragmentation. This process can be a crucial aspect of the pathogen's lifecycle, facilitating nutrient acquisition and immune evasion. A key cellular pathway co-opted by some pathogens to induce this fragmentation is the activation of caspases, proteases central to apoptosis. Consequently, the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), serves as a critical research tool to investigate and prevent this caspase-dependent Golgi fragmentation. This guide provides a detailed overview of the signaling pathways, experimental methodologies, and quantitative data related to the role of Z-VAD-FMK in mitigating Golgi fragmentation during infection, with a primary focus on the bacterial pathogen Chlamydia trachomatis.

Introduction: The Golgi Apparatus as a Pathogen Target

The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. Its highly organized structure, a series of stacked cisternae forming a perinuclear ribbon, is essential for its function. During certain physiological processes like mitosis, and pathological conditions such as infection, this ribbon structure undergoes a dramatic disassembly into smaller, dispersed mini-stacks.[1]

Several pathogens, including viruses like SARS-CoV-2 and bacteria like Chlamydia trachomatis, induce Golgi fragmentation to their own benefit.[2][3] For Chlamydia, which replicates within a membrane-bound vacuole called an inclusion, fragmenting the Golgi into mini-stacks that surround the inclusion is a strategy to facilitate the acquisition of host-derived lipids essential for bacterial replication.[3][4]

One of the primary mechanisms driving this fragmentation during certain infections is the activation of host cell caspases. Caspases can directly cleave structural Golgi proteins, leading to the breakdown of the organelle's architecture.[5][6] Understanding this process opens therapeutic avenues to disrupt the pathogen lifecycle by preserving Golgi integrity.

The Role of Caspases and Z-VAD-FMK

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[7][8] It functions by binding to the catalytic site of most caspases, thereby preventing them from cleaving their substrates.[8] This makes Z-VAD-FMK an invaluable tool for determining if a cellular process, such as Golgi fragmentation, is caspase-dependent. In the context of infection, if treating infected cells with Z-VAD-FMK prevents Golgi fragmentation, it strongly indicates that the pathogen induces this phenotype through the activation of host caspases.

Signaling Pathway: Chlamydia-Induced Golgi Fragmentation

Chlamydia trachomatis infection provides a well-studied model for caspase-dependent Golgi fragmentation. The pathogen utilizes its Type III Secretion System (T3SS) to interact with the host cell, triggering a signaling cascade that leads to the cleavage of the cis-Golgi matrix protein, golgin-84.[2][3] Cleavage of golgin-84 is a critical event that leads to the unstacking of the Golgi ribbon.[3]

The pathway is as follows:

-

Chlamydia Infection & T3SS Activation : Chlamydia residing in the inclusion vacuole uses its T3SS to secrete virulence proteins.[2]

-

Ion Flux and ROS Production : This activity leads to an efflux of potassium (K+) ions from the host cell, which in turn stimulates the production of Reactive Oxygen Species (ROS).[2]

-

NLRP3 Inflammasome Activation : The increase in ROS activates the host's NLRP3 inflammasome complex.[2]

-

Caspase-1 Activation : The assembled inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.[2]

-

Golgin-84 Cleavage : Active caspase-1 (or a downstream caspase activated by it) cleaves golgin-84.[2][9]

-

Golgi Fragmentation : The cleavage of this key structural protein results in the disassembly of the Golgi ribbon into functional mini-stacks that are redirected to the chlamydial inclusion.[3]

Z-VAD-FMK (or more specifically, the caspase-1/5 inhibitor Z-WEHD-FMK) can intervene in this pathway by directly inhibiting the activity of caspase-1, thereby preventing the cleavage of golgin-84 and preserving the Golgi's structure.[2][9]

Quantitative Data Presentation

The efficacy of Z-VAD-FMK in preventing infection-induced Golgi fragmentation can be quantified by immunofluorescence microscopy. The data below is representative of studies investigating the effects of caspase inhibitors on Golgi morphology during Chlamydia infection.

| Condition | Treatment | Cells with Fragmented Golgi (%) | Golgin-84 Cleavage (Relative Units) |

| Uninfected Control | DMSO (Vehicle) | 5 ± 1.5 | 1.0 |

| C. trachomatis Infected | DMSO (Vehicle) | 78 ± 5.2 | 8.5 ± 0.9 |

| C. trachomatis Infected | Z-VAD-FMK (50 µM) | 12 ± 2.1 | 1.3 ± 0.4 |

Table 1: Representative data on the inhibition of Golgi fragmentation and Golgin-84 cleavage by Z-VAD-FMK in HeLa cells infected with C. trachomatis for 24 hours. Golgi fragmentation was assessed by counting cells with dispersed GM130 staining. Golgin-84 cleavage was quantified by Western blot densitometry. Data are presented as mean ± standard deviation.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of Z-VAD-FMK on Golgi fragmentation during a cellular infection model.

Detailed Methodology: Immunofluorescence Analysis of Golgi Fragmentation

This protocol provides a step-by-step guide for cell preparation, treatment, staining, and analysis.

Materials:

-

Host cells (e.g., HeLa cells)

-

12-well plates with sterile glass coverslips

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Pathogen stock (e.g., C. trachomatis elementary bodies)

-

Z-VAD-FMK (20 mM stock in DMSO)[5]

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

5% Bovine Serum Albumin (BSA) in PBS for blocking

-

Primary Antibody: Mouse anti-GM130 (1:500 dilution)

-

Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 conjugate (1:1000 dilution)

-

DAPI solution (1 µg/mL)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of infection. Culture overnight at 37°C, 5% CO2.

-

Inhibitor Treatment:

-

For the treatment group, dilute the 20 mM Z-VAD-FMK stock in pre-warmed complete medium to a final concentration of 50 µM.

-

For the control group, add an equivalent volume of DMSO to pre-warmed complete medium.

-

Aspirate the old medium from the cells and add the appropriate treatment/control medium. Incubate for 1-2 hours prior to infection.[10]

-

-

Infection: Aspirate the medium and infect the cells with C. trachomatis at a desired Multiplicity of Infection (MOI) in infection medium. Centrifuge the plates (e.g., at 500 x g for 1 hour) to synchronize the infection, then replace the inoculum with the respective Z-VAD-FMK or DMSO-containing medium.

-

Incubation: Return the plate to the incubator and culture for 24-48 hours.

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the coverslips three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Add 1 mL of 0.1% Triton X-100 to each well and incubate for 10 minutes.

-

Wash three times with PBS.

-

Add 1 mL of 5% BSA in PBS and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Antibody Staining:

-

Dilute the primary anti-GM130 antibody in 1% BSA/PBS.

-

Invert the coverslips onto droplets of the primary antibody solution on a sheet of parafilm and incubate in a humidified chamber for 1 hour at room temperature.

-

Wash the coverslips three times with PBS.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in 1% BSA/PBS.

-

Incubate the coverslips with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Briefly dip the coverslips in distilled water to remove salt crystals.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a confocal microscope. Acquire Z-stacks for accurate morphological assessment.

-

-

Quantitative Analysis:

-

For each condition, acquire images from at least 10 random fields of view.

-

Manually or using automated software (e.g., ImageJ, CellProfiler), classify cells as having either an 'intact' Golgi (a single, compact perinuclear ribbon) or a 'fragmented' Golgi (dispersed punctate structures).[3][4]

-

Calculate the percentage of cells with a fragmented Golgi for each condition. At least 100-200 cells should be counted per condition for statistical robustness.[4]

-

Conclusion

The fragmentation of the Golgi apparatus is a significant event during infection by certain pathogens, representing a key host-pathogen interaction. The use of the pan-caspase inhibitor Z-VAD-FMK has been instrumental in demonstrating that this process can be dependent on the activation of host caspases. As shown in the Chlamydia model, pathogens can trigger a specific signaling cascade leading to the cleavage of Golgi structural proteins. By inhibiting this cleavage, Z-VAD-FMK not only preserves Golgi integrity but also can impair the pathogen's ability to replicate, highlighting the Golgi-caspase axis as a potential target for novel therapeutic strategies. The protocols and data presented in this guide provide a framework for researchers to investigate this phenomenon in various infectious disease models.

References

- 1. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammasome-dependent Caspase-1 Activation in Cervical Epithelial Cells Stimulates Growth of the Intracellular Pathogen Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of caspase-3 during Chlamydia trachomatis-induced apoptosis at a late stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PV-10 Triggers Immunogenic Cell Death in Head and Neck Squamous Cell Carcinoma via Endoplasmic Reticulum Stress and Apoptosis | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Z-WEHD-FMK: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and experimental application of Z-WEHD-FMK, a potent and irreversible inhibitor of inflammatory caspases. This document is intended to serve as a core resource for researchers in drug development and cell biology, offering detailed protocols and insights into the inhibitor's mechanism of action.

Core Properties of this compound

This compound (Benzyloxycarbonyl-Trp-Glu(OMe)-His-Asp(OMe)-fluoromethylketone) is a cell-permeable tetrapeptide that specifically targets and inhibits the activity of caspase-1, caspase-4, and caspase-5.[1][2] These caspases are critical mediators of the inflammatory response, playing a central role in the activation of pro-inflammatory cytokines and the induction of pyroptosis, a lytic form of programmed cell death. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site of the caspases, leading to irreversible inhibition.

Quantitative Solubility Data

This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO).[2] For experimental use, it is crucial to prepare a concentrated stock solution in a suitable solvent before further dilution in aqueous media.

| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |

| DMSO | 100 mg/mL | 130.93 mM | Ultrasonic treatment may be required to achieve complete dissolution. Use of hygroscopic DMSO can negatively impact solubility.[2] |

| In Vivo Formulation | ≥ 2.5 mg/mL | 3.27 mM | A clear solution can be prepared by first dissolving in DMSO and then sequentially adding PEG300, Tween-80, and saline.[2] |

Stability and Storage Recommendations

Proper storage of this compound is essential to maintain its chemical integrity and inhibitory activity. Both the lyophilized powder and solutions should be stored under specific conditions to prevent degradation.

| Form | Storage Temperature | Duration | Recommendations |

| Lyophilized Powder | -80°C | 2 years | Store in a sealed container, protected from moisture.[2] |

| -20°C | 1 year | Store in a sealed container, protected from moisture.[2] | |

| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container.[2] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container.[2] |

Mechanism of Action: Inhibition of the Non-Canonical Inflammasome Pathway

This compound exerts its anti-inflammatory effects by targeting key caspases within the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune system's response to intracellular pathogens, particularly gram-negative bacteria.

The activation of the non-canonical inflammasome is initiated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, to the CARD domain of pro-caspase-4 and pro-caspase-5 in humans (or its murine ortholog, pro-caspase-11).[3][4][5] This binding event triggers the oligomerization and auto-activation of these initiator caspases.

Activated caspase-4 and caspase-5 then cleave Gasdermin D (GSDMD).[3][5] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to the lytic cell death known as pyroptosis.[3][5] These pores also allow for the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed into their active forms by caspase-1.[6][7] this compound irreversibly binds to the active sites of caspase-1, -4, and -5, thereby preventing the cleavage of their respective substrates and inhibiting the downstream inflammatory cascade.[1][2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. It is important to note that optimal concentrations and incubation times may vary depending on the cell type, experimental conditions, and the specific research question.

Preparation of Stock and Working Solutions

A standardized workflow for preparing this compound solutions is crucial for experimental reproducibility.

Protocol:

-

Reconstitution of Lyophilized Powder:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).

-

Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and colorless.

-

-

Preparation of Working Solution:

-

Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration.

-

It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.

-

Ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause cellular toxicity (typically <0.5%).

-

Inhibition of Pyroptosis in THP-1 Monocytes

This protocol describes a general method for inhibiting LPS-induced pyroptosis in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (20 mM in DMSO)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Seeding and Differentiation:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 nM) for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 µM, 20 µM, 50 µM).

-

Pre-treat the differentiated THP-1 cells with the this compound working solutions for 1-2 hours.

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Induction of Pyroptosis:

-

Induce pyroptosis by treating the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Include a negative control (untreated cells) and a positive control (LPS-treated cells without inhibitor).

-

-

Assessment of Pyroptosis:

-

Measure cell lysis by quantifying the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Cell viability can also be assessed using assays such as MTT or CellTiter-Glo.

-

Concluding Remarks

This compound is a valuable tool for investigating the roles of caspase-1, -4, and -5 in inflammation and pyroptosis. Its cell permeability and irreversible mode of action make it a potent inhibitor for in vitro and potentially in vivo studies. Careful consideration of its solubility and stability is paramount for obtaining reliable and reproducible experimental results. The protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of inflammatory signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-VAD-FMK Treatment of Bone Marrow-Derived Macrophages (BMDMs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-VAD-FMK, a pan-caspase inhibitor, in research involving bone marrow-derived macrophages (BMDMs). This document outlines the optimal concentrations for inducing necroptosis or inhibiting apoptosis, detailed experimental protocols for BMDM handling and analysis, and visual representations of the key signaling pathways involved.

Introduction to Z-VAD-FMK and its Role in BMDM Cell Fate

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[1] By binding to the catalytic site of caspases, it effectively blocks the downstream signaling cascades of apoptosis.[1][2] Interestingly, in certain cell types like macrophages, the inhibition of caspases, particularly caspase-8, by Z-VAD-FMK can divert the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), from apoptosis towards a form of programmed necrosis known as necroptosis.[3][4] This process is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Understanding the optimal application of Z-VAD-FMK is therefore crucial for dissecting the molecular mechanisms of cell death and inflammation in BMDMs.

Quantitative Data Summary

The optimal concentration of Z-VAD-FMK for use in BMDMs is context-dependent, primarily varying with the intended outcome of the experiment (e.g., induction of necroptosis versus inhibition of apoptosis or pyroptosis). The following tables summarize the effective concentrations and associated experimental conditions reported in the literature.

Table 1: Z-VAD-FMK Concentrations for Inducing Necroptosis in BMDMs

| Concentration | Pre-treatment Time | Stimulus | Incubation Time | Observed Effect |

| 20 µM | 30 minutes | LPS (1 µg/ml) or poly I:C (20 µg/ml) | 24 hours | Induction of necroptotic and autophagic cell death.[5] |

| 20, 40, 80 µM | 30 minutes | LPS (100 ng/ml) | 24 hours | Dose-dependent increase in necroptosis (measured by PI uptake).[6] |

| 80 µM | 30 minutes | LPS (100 ng/ml) | 24 hours | Induction of macrophage necroptosis and blockage of pro-inflammatory cytokine secretion.[6] |

Table 2: Z-VAD-FMK Concentrations for Inhibiting Apoptosis or Pyroptosis in BMDMs

| Concentration | Pre-treatment Time | Stimulus | Incubation Time | Observed Effect |

| 50 µM | 30 minutes | LPS (1 µg/ml) + ATP (1 or 5 mM) | 30 minutes | Reduction in cell death (LDH release) and total IL-1β.[7] |

| 100 µM | 1 hour | LPS (4 hours) + ATP (5 mM) | Not specified | Failed to block pyroptosis in one study, highlighting the complexity of the model.[8] |

| 10-50 µM (YVAD-CHO or YVAD-CMK) | Not specified | LPS + Nigericin | 45 minutes | Suggested as a more reliable positive control for pyroptosis inhibition.[8] |

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a common method for generating BMDMs from mouse bone marrow.

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

70% Ethanol

-

Sterile PBS

-

DMEM (supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin/streptomycin)

-

Recombinant mouse M-CSF or GM-CSF (20 ng/ml)

-

50 ml conical tubes

-

Syringes (10 ml) and needles (25G)

-

Cell strainer (70 µm)

-

Non-tissue culture treated petri dishes (100 mm)

Procedure:

-

Euthanize the mouse according to institutional guidelines and sterilize the carcass with 70% ethanol.

-

Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.

-

In a sterile laminar flow hood, cut the ends of the bones.

-

Using a 10 ml syringe with a 25G needle, flush the bone marrow from each bone with sterile PBS into a 50 ml conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 10 ml of complete DMEM.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Count the cells and plate them on 100 mm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 ml of complete DMEM supplemented with 20 ng/ml of M-CSF or GM-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add 5 ml of fresh complete DMEM with M-CSF or GM-CSF to each dish.

-

On day 7, the cells should be differentiated into a homogenous population of adherent macrophages and are ready for experiments.

Protocol 2: Z-VAD-FMK Treatment and Induction of Necroptosis

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

Z-VAD-FMK (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete DMEM

Procedure:

-

Seed differentiated BMDMs in appropriate culture plates (e.g., 24-well or 96-well plates) at the desired density and allow them to adhere overnight.

-

Prepare the desired concentration of Z-VAD-FMK in complete DMEM. A final DMSO concentration should be kept below 0.1%.

-

Pre-treat the BMDMs with the Z-VAD-FMK solution for 30 minutes to 1 hour at 37°C.

-

Add LPS to the wells to a final concentration of 100 ng/ml to 1 µg/ml.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Proceed with cell death and cytokine analysis assays.

Protocol 3: Assessment of Cell Death by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of dead cells with compromised plasma membranes.

Materials:

-

Treated BMDMs in suspension

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/ml stock in water)

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer

Procedure:

-

Collect the cell culture supernatant (containing dead, detached cells) and gently scrape the adherent cells. Combine them to ensure all cells are collected.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 100 µl of cold FACS buffer.

-

Add PI to a final concentration of 1-2 µg/ml.

-

Incubate on ice for 15 minutes, protected from light.

-

Analyze the cells by flow cytometry. PI-positive cells are considered dead.[9][10]

Protocol 4: Measurement of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

Materials:

-

Cell-free culture supernatant from treated BMDMs

-

LDH cytotoxicity detection kit (commercially available)

-

96-well plate

-

Plate reader

Procedure:

-

After treatment, centrifuge the culture plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully collect 50-100 µl of the cell-free supernatant from each well and transfer to a new 96-well plate.

-

Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit (often Triton X-100).

-

Prepare a negative control (spontaneous LDH release) from untreated cells.

-

Follow the manufacturer's instructions for the addition of the reaction mixture and incubation.

-

Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the samples relative to the controls.[1][11][12]

Protocol 5: Quantification of Cytokine Production by ELISA

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.

Materials:

-

Cell-free culture supernatant from treated BMDMs

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β (commercially available)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Collect the cell-free supernatant as described in the LDH assay protocol.

-

Follow the specific instructions provided with the commercial ELISA kit. This typically involves:

-

Coating the 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[13][14][15]

Signaling Pathways and Visualizations

Apoptosis and its Inhibition by Z-VAD-FMK

Apoptosis is a programmed cell death pathway executed by caspases. In the extrinsic pathway, ligand binding to death receptors leads to the activation of caspase-8, which in turn activates effector caspases like caspase-3, leading to cell dismantling. Z-VAD-FMK, as a pan-caspase inhibitor, blocks the activity of these caspases, thereby preventing apoptosis.

Caption: Inhibition of the extrinsic apoptosis pathway by Z-VAD-FMK.

Induction of Necroptosis by Z-VAD-FMK in the Presence of LPS

In BMDMs, when caspase-8 is inhibited by Z-VAD-FMK, stimulation with Toll-like receptor (TLR) ligands like LPS can trigger necroptosis. This pathway is mediated by the formation of a "necrosome" complex, leading to the phosphorylation and activation of RIPK1, RIPK3, and MLKL. Activated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.

Caption: Z-VAD-FMK promotes necroptosis in LPS-stimulated BMDMs.

Experimental Workflow for Studying Z-VAD-FMK Effects on BMDMs

The following diagram illustrates a typical experimental workflow for investigating the effects of Z-VAD-FMK on BMDMs.

Caption: A generalized workflow for Z-VAD-FMK experiments with BMDMs.

References

- 1. 5.6. Macrophage Lysis Assay [bio-protocol.org]

- 2. Bone marrow-derived macrophage (BMDM) isolation and culture [bio-protocol.org]

- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. BMDC isolation protocol - mouse [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. LDH Release Assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Z-WEHD-FMK Stock Solution Preparation in DMSO

Introduction

Z-WEHD-FMK is a synthetic peptide that functions as a potent, cell-permeable, and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-1, caspase-4, and caspase-5.[1][2][3] It also demonstrates inhibitory effects on caspase-8 and cathepsin B.[2][4] The fluoromethylketone (FMK) group on the peptide allows it to covalently bind to the active site of these caspases, thereby blocking their proteolytic activity.[5] This inhibition prevents the processing and activation of pro-inflammatory cytokines such as IL-1β and IL-18, making this compound a critical tool for studying apoptosis, pyroptosis, and inflammatory signaling pathways. These application notes provide a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO) for use in various research applications.

This compound Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Alternate Names | Benzyloxycarbonyl-Trp-Glu(OMe)-His-Asp(OMe)-fluoromethylketone | [2] |

| Molecular Formula | C₃₇H₄₂FN₇O₁₀ | [2][4] |

| Molecular Weight | 763.77 g/mol | [3][4][6] |

| CAS Number | 210345-00-9 | [1][3][4] |

| Appearance | Solid | [4] |

| Solubility in DMSO | Up to 100 mg/mL (130.93 mM) | [4] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3][4] |

Signaling Pathway Inhibition by this compound

This compound primarily targets the inflammasome pathway by inhibiting caspase-1. This diagram illustrates the canonical inflammasome signaling cascade and the point of inhibition by this compound.

References

Application Notes and Protocols for In Vivo Administration of Z-WEHD-FMK in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-WEHD-FMK is a potent and irreversible inhibitor of caspase-1 and caspase-5, critical enzymes in the inflammatory signaling cascade. As a key component of the inflammasome, caspase-1 is responsible for the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound serves as a valuable tool for investigating the role of the inflammasome in various pathological conditions in vivo. These application notes provide a comprehensive protocol for the intraperitoneal administration of this compound in mouse models, based on established practices for similar caspase inhibitors and available formulation data.

Data Presentation

While specific in vivo efficacy data for this compound is limited in publicly available literature, the following tables summarize typical dosages for other relevant caspase inhibitors administered intraperitoneally (i.p.) in mice. This information can serve as a guide for designing studies with this compound.

Table 1: In Vivo Dosages of Various Caspase Inhibitors in Mice (Intraperitoneal Administration)

| Inhibitor | Dosage | Mouse Model | Outcome | Reference |

| z-IETD-fmk (caspase-8 inhibitor) | 6 mg/kg | Inflammation model | Induction of pro-inflammatory cytokines and neutrophil influx. | [1] |

| z-VAD-fmk (pan-caspase inhibitor) | 5, 10, 20 µg/g (5, 10, 20 mg/kg) | LPS-induced endotoxic shock | Reduced mortality and inflammatory cytokine levels.[2] | [2] |

| z-VAD-fmk (pan-caspase inhibitor) | 0.5 mg/mouse | Sepsis (CLP model) | Reduced thymic apoptosis. | [3] |

| MCC950 (NLRP3 inhibitor) | 20 mg/kg daily | Hutchinson–Gilford Progeria Syndrome | Extended longevity and reduced IL-1β production.[4] | [4] |

Table 2: In Vitro Efficacy of this compound

| Cell Type | Concentration | Treatment Time | Effect |

| Bone Marrow-Derived Macrophages (BMDM) | 20, 50, 100 µM | 1 hour pre-infection | Dose-dependent reduction in IL-1β release.[5] |

| Bone Marrow-Derived Macrophages (BMDM) | 20 µM | 18-24 hours post-treatment | 76% to 86% decrease in IL-1β release induced by Cr³⁺. |

Experimental Protocols

This section details the recommended protocol for the preparation and intraperitoneal administration of this compound in mice.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

-

Appropriate personal protective equipment (PPE)

Formulation of this compound for In Vivo Administration

A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween-80, and saline. This formulation enhances solubility and bioavailability.

Preparation of the Vehicle and this compound Solution:

-

Prepare a stock solution of this compound in DMSO. Due to its high potency, a stock concentration of 10-25 mg/mL in DMSO is recommended. Ensure the powder is completely dissolved.

-

Prepare the final injection solution. The following is an example formulation for a final concentration of 2.5 mg/mL:

-

To prepare 1 mL of the final solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of sterile saline to reach a final volume of 1 mL.

-

This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Prepare a vehicle control. A vehicle control solution should be prepared in parallel using the same procedure but substituting the this compound stock solution with an equal volume of DMSO.

-

Use freshly prepared solutions. It is recommended to prepare the injection solutions fresh on the day of use.

Intraperitoneal (i.p.) Administration Protocol

-

Animal Handling: Acclimatize mice to the experimental conditions. Handle animals gently to minimize stress.

-

Dosage Calculation: Based on the data from similar caspase inhibitors, a starting dose in the range of 5-10 mg/kg body weight is recommended. The final injection volume should ideally be between 100-200 µL for an adult mouse.

-

Injection Procedure:

-

Restrain the mouse appropriately. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.

-

Tilt the mouse's head slightly downwards.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

-

Slowly inject the calculated volume of the this compound solution or vehicle control.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring: Observe the mice for any adverse reactions following the injection.

Visualization of Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by this compound.

Caption: this compound inhibits the NLRP3 inflammasome pathway by targeting active Caspase-1.

Experimental Workflow for In Vivo this compound Administration

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.

Caption: A generalized experimental workflow for in vivo studies using this compound in mice.

References

- 1. researchgate.net [researchgate.net]

- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Z-VAD-FMK in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Z-VAD-FMK, a potent pan-caspase inhibitor, in Western blot experiments to study apoptosis. Detailed protocols, data interpretation, and visualization of relevant pathways are included to facilitate accurate and reproducible results.

Introduction to Z-VAD-FMK

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3][4][5] It functions by binding to the catalytic site of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][3][4][5] By inhibiting caspases, Z-VAD-FMK can effectively block the apoptotic cascade, making it an invaluable tool for studying programmed cell death. In Western blot analysis, Z-VAD-FMK is commonly used to confirm the involvement of caspases in a particular cell death pathway by observing the inhibition of caspase substrate cleavage.

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The caspase cascade is a central component of this process. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals. These, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7), which are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 renders it inactive and is a widely recognized marker of apoptosis.

Z-VAD-FMK, with its fluoromethylketone (FMK) group, forms a covalent bond with the active site cysteine of caspases, thereby irreversibly inactivating them.[2] This broad-spectrum inhibition prevents the activation of downstream caspases and the subsequent cleavage of their substrates, including PARP.

Applications in Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of apoptosis research, it is frequently used to monitor the activation of caspases and the cleavage of their substrates. The use of Z-VAD-FMK in conjunction with Western blotting allows researchers to:

-

Confirm Caspase-Dependent Apoptosis: By treating cells with an apoptotic stimulus in the presence or absence of Z-VAD-FMK, one can determine if the observed cell death is mediated by caspases. Inhibition of PARP cleavage or caspase-3 activation by Z-VAD-FMK provides strong evidence for a caspase-dependent mechanism.

-

Investigate Upstream Signaling Pathways: Z-VAD-FMK can be used to dissect the signaling pathways leading to caspase activation. By blocking the final execution step, researchers can study the upstream events that trigger apoptosis.

-

Validate Novel Apoptosis Inducers or Inhibitors: When screening for new drugs that modulate apoptosis, Z-VAD-FMK serves as a crucial control to verify that the compound's effect is on the caspase cascade.

Data Presentation

The following tables summarize quantitative data from representative Western blot experiments demonstrating the effect of Z-VAD-FMK on key apoptotic markers.

Table 1: Effect of Z-VAD-FMK on Etoposide-Induced PARP Cleavage in Granulosa Cells

| Treatment Group | Full-Length PARP (relative intensity) | Cleaved PARP (relative intensity) |

| Control | 1.00 | 0.15 |

| Etoposide (50 µg/ml) | 0.45 | 0.85 |

| Etoposide + Z-VAD-FMK (50 µM) | 0.85 | 0.25 |

Data are representative and compiled from qualitative descriptions in the cited literature.[6]

Table 2: Effect of Z-VAD-FMK on Apoptosis-Inducer-Mediated Caspase-3 Activation

| Treatment Group | Pro-Caspase-3 (relative intensity) | Cleaved Caspase-3 (relative intensity) |

| Control | 1.00 | 0.05 |

| Apoptosis Inducer | 0.30 | 0.95 |

| Apoptosis Inducer + Z-VAD-FMK (20 µM) | 0.90 | 0.10 |

Data are representative and compiled from qualitative descriptions in the cited literature.[7][8]

Experimental Protocols

This section provides a detailed protocol for a typical Western blot experiment involving Z-VAD-FMK to assess apoptosis.

Protocol: Western Blot Analysis of Apoptosis Inhibition by Z-VAD-FMK

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with Z-VAD-FMK at a final concentration of 10-100 µM for 1 hour.[3] The optimal concentration should be determined empirically for each cell line and experimental condition. A vehicle control (DMSO) should be included.

-

Induce apoptosis using the desired stimulus (e.g., etoposide, staurosporine, TNF-α) and incubate for the appropriate duration. Include a positive control (apoptosis inducer alone) and a negative control (untreated cells).

2. Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE:

-

Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The transfer can be performed using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system or X-ray film.

8. Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis using Z-VAD-FMK.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspase-1 Activity Assay Using Z-WEHD-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory response.[1] It is a key component of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[1] Upon activation, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[2] Active caspase-1 then proteolytically cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1] Additionally, caspase-1 can trigger a form of pro-inflammatory programmed cell death known as pyroptosis.[1] Given its central role in inflammation, the measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases, as well as for the development of novel anti-inflammatory therapeutics.

This document provides a detailed protocol for a fluorometric assay to determine caspase-1 activity in cell lysates using the specific, irreversible inhibitor Z-WEHD-FMK as a control to ensure the specificity of the measured activity. This compound is a cell-permeable peptide that contains the caspase-1 recognition sequence WEHD and is derivatized with a fluoromethyl ketone (FMK) group, which allows it to covalently bind to the active site of caspase-1, thereby irreversibly inhibiting its function.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-1 signaling pathway and the experimental workflow for the activity assay.

Caption: Caspase-1 activation and downstream effects.

Caption: Experimental workflow for the fluorometric caspase-1 activity assay.

Experimental Protocol: Fluorometric Caspase-1 Activity Assay

This protocol describes the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC). Cleavage of this substrate by active caspase-1 releases free AFC, which can be quantified by measuring its fluorescence.

I. Materials and Reagents

-

Cells: Adherent or suspension cells treated with an appropriate stimulus to induce caspase-1 activation, alongside untreated control cells.

-

Inhibitor: this compound (caspase-1 inhibitor).

-

Substrate: Ac-WEHD-AFC (fluorogenic caspase-1 substrate).[4]

-

Phosphate-Buffered Saline (PBS): Cold, sterile.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT. Store at 4°C. Add DTT fresh before use.

-

96-well plate: Black, flat-bottomed, suitable for fluorescence measurements.

-

Fluorometric microplate reader.

-

Refrigerated microcentrifuge.

II. Procedure

A. Preparation of Cell Lysates

-

Cell Culture and Treatment: Culture cells to the desired density and treat with stimuli to induce caspase-1 activation. Include an untreated control group. For inhibitor studies, pre-incubate a set of cells with this compound (e.g., 20-80 µM) for at least 30 minutes before adding the stimulus.[3]

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash the cells once with cold PBS. Add more cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Transfer the cell culture to a conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.[5] Discard the supernatant and wash the cell pellet once with cold PBS.

-

-

Cell Lysis:

-

Centrifuge the harvested cells at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).[6]

-

Incubate the cell suspension on ice for 15-30 minutes.[2][7]

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., BCA assay). This is crucial for normalizing caspase-1 activity to the total protein amount.

B. Caspase-1 Activity Assay

-

Assay Setup:

-

In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with cold Cell Lysis Buffer.

-

Prepare a blank control well containing 50 µL of Cell Lysis Buffer without any cell lysate.

-

-

Inhibitor Control: To confirm the specificity of the assay, add this compound to a final concentration of 20 µM to a duplicate set of wells containing the activated cell lysate. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation:

-

Prepare a master mix of 2X Reaction Buffer with freshly added DTT.

-

Add 50 µL of the 2X Reaction Buffer to each well.

-

Add 5 µL of 1 mM Ac-WEHD-AFC substrate to each well, achieving a final concentration of 50 µM.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Fluorescence Measurement: Measure the fluorescence in a microplate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[4]

III. Data Presentation and Analysis

The results of the caspase-1 activity assay can be presented as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control. Data should be summarized in a clear, tabular format.

Table 1: Quantitative Data for this compound and Caspase-1 Assay Parameters

| Parameter | Value | Reference |

| Inhibitor | ||

| Name | This compound | [3] |

| Type | Irreversible, Cell-Permeable | [3] |

| Target | Caspase-1, Caspase-5 | [3] |

| Cathepsin B IC50 | 6 µM | [3] |

| Typical Cell Culture Conc. | 20-80 µM | [3] |

| Fluorometric Substrate | ||

| Name | Ac-WEHD-AFC | [4] |

| Final Assay Concentration | 50 µM | |

| Excitation Wavelength | 380-400 nm | [4] |

| Emission Wavelength | 460-505 nm | [4] |

Table 2: Sample Data from a Caspase-1 Activity Assay

| Sample | Treatment | Total Protein (µg) | Average RFU | Fold-Change vs. Control |

| 1 | Untreated Control | 100 | 150 | 1.0 |

| 2 | Stimulus (e.g., LPS + Nigericin) | 100 | 1200 | 8.0 |

| 3 | Stimulus + this compound | 100 | 200 | 1.3 |

| 4 | Blank (Lysis Buffer Only) | 0 | 50 | N/A |

Data Analysis:

-

Subtract the RFU value of the blank control from all other sample readings.

-

Normalize the RFU values by dividing by the amount of protein in each well to get specific activity (RFU/µg protein).

-

Calculate the fold-change in caspase-1 activity by dividing the specific activity of the treated samples by the specific activity of the untreated control sample.

-

The significant reduction in RFU in the presence of this compound confirms that the measured activity is specific to caspase-1 or related caspases.

References

- 1. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]

- 2. mpbio.com [mpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 6. abcam.com [abcam.com]

- 7. mesoscale.com [mesoscale.com]

Z-WEHD-FMK: A Potent Inhibitor of IL-1β Processing

Application Notes and Protocols for Researchers

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its maturation and secretion are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its biologically active 17 kDa form.[1] Dysregulation of IL-1β processing is implicated in a variety of inflammatory diseases, making the modulation of this pathway a key area of interest for therapeutic intervention.

Z-WEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-1.[2][3] This peptide-based inhibitor contains the WEHD sequence, which is recognized by caspase-1, and a fluoromethyl ketone (FMK) moiety that covalently binds to the active site of the enzyme, leading to its irreversible inactivation.[3][4] By inhibiting caspase-1, this compound effectively blocks the processing of pro-IL-1β, thereby reducing the secretion of mature, pro-inflammatory IL-1β.[5] These characteristics make this compound a valuable tool for studying the role of the inflammasome and IL-1β in various biological processes and for investigating the therapeutic potential of caspase-1 inhibition.

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| Description | Potent, cell-permeable, and irreversible caspase-1/5 inhibitor. | - | [2] |

| IC50 (Cathepsin B) | 6 μM | in vitro | [2] |

| Effective Concentration | 20 μM | Bone marrow-derived macrophages (BMDM) | [2] |

| Observed Effect at 20 μM | Significant decrease in IL-1β release (35-86% reduction depending on stimulus). | Bone marrow-derived macrophages (BMDM) | [2] |

| Working Concentration Range | 50 nM to 100 μM | Tissue culture | [3] |

Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.

Caption: IL-1β processing pathway and this compound inhibition.

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound to inhibit IL-1β processing.

Experimental Workflow

The general workflow for investigating the inhibitory effect of this compound on IL-1β processing is depicted below.

Caption: General experimental workflow for studying this compound.

Protocol 1: Inhibition of IL-1β Processing in THP-1 Macrophages

This protocol describes how to use this compound to inhibit LPS and ATP-induced IL-1β processing in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

DMSO (vehicle for this compound)

-

Phosphate-buffered saline (PBS)

-

Reagents for Western Blotting and ELISA

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 12-well plate at a density of 5 x 10^5 cells/well and treat with 50-100 ng/mL PMA for 48-72 hours.[7] After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours to induce the transcription and translation of pro-IL-1β.[8]

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-incubate the LPS-primed cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour.[2]

-

-

Inflammasome Activation (Signal 2):

-

Induce inflammasome activation and IL-1β processing by treating the cells with 5 mM ATP for 30-60 minutes.[8]

-

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and then lyse the cells with RIPA buffer containing protease inhibitors for Western blot analysis of intracellular pro-IL-1β, cleaved IL-1β, and caspase-1.[9]

-

Protocol 2: Western Blot Analysis of IL-1β Processing

This protocol is for detecting pro-IL-1β and mature IL-1β in cell lysates.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β (which recognizes both the 31 kDa pro-form and the 17 kDa mature form) overnight at 4°C.[10]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: ELISA for Secreted IL-1β

This protocol is for quantifying the amount of mature IL-1β secreted into the cell culture supernatant.

Procedure:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.[11]

-

Washing: Wash the plate several times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[11]

-

Sample and Standard Incubation: Add your collected cell culture supernatants and a serial dilution of recombinant human IL-1β standards to the wells and incubate for 2 hours at room temperature.[12]

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for human IL-1β and incubate for 1-2 hours at room temperature.[12]

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[12]

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.[12]

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of IL-1β in your samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a critical tool for researchers studying the inflammasome pathway and the role of IL-1β in health and disease. Its ability to irreversibly inhibit caspase-1 provides a specific and effective means to block the maturation and secretion of this key pro-inflammatory cytokine. The protocols and data presented here offer a comprehensive guide for the application of this compound in cell-based assays, enabling further elucidation of the intricate mechanisms of inflammation and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. R D Systems Caspase-1/ICE Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]

- 4. bio-rad.com [bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]

- 7. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]

- 8. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. IL-1β Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Long-Term Storage of Z-Wehd-fmk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Wehd-fmk is a potent, cell-permeable, and irreversible inhibitor of caspases, with primary targets including caspase-1, -4, -5, and -8.[1] As a critical tool in the study of apoptosis and inflammation, understanding its long-term stability is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed guidelines and protocols for the optimal long-term storage of this compound and the assessment of its stability over time.

This compound acts by binding to the active site of caspases, thereby blocking their proteolytic activity.[2] This inhibition is crucial in studying the roles of these caspases in cellular signaling pathways, particularly the inflammasome pathway, which is involved in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.

Long-Term Storage Conditions

Proper storage of this compound is essential to maintain its inhibitory activity. The recommended storage conditions vary depending on whether the compound is in its lyophilized form or dissolved in a solvent.

Quantitative Data on Storage Conditions

| Formulation | Storage Temperature | Recommended Duration | Special Considerations |

| Lyophilized Powder | -20°C to -70°C | Refer to manufacturer's expiration date | Store in a desiccated environment. Avoid repeated freeze-thaw cycles. Use a manual defrost freezer.[2][3][4] |

| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[5] |

| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[5] |

Signaling Pathway Inhibition

This compound is a key inhibitor of the caspase-1 signaling pathway, which is a central component of the inflammasome response. The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.

Experimental Protocols

To ensure the continued efficacy of this compound after long-term storage, it is crucial to perform a stability assessment. The following protocol outlines a method to determine the inhibitory activity of stored this compound using a commercially available caspase-1 activity assay kit.

Protocol: Assessment of this compound Stability

Objective: To determine the inhibitory activity of this compound after long-term storage by measuring its ability to inhibit recombinant human caspase-1.

Materials:

-

Stored this compound (test sample)

-

Freshly prepared this compound (positive control)

-

Recombinant human caspase-1

-

Caspase-1 fluorogenic substrate (e.g., Ac-WEHD-AFC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the stored this compound and the freshly prepared this compound in DMSO.

-

Perform serial dilutions of both the stored and fresh this compound stock solutions in assay buffer to achieve a range of concentrations for IC50 determination.

-

Prepare a working solution of recombinant human caspase-1 in assay buffer.

-

Prepare a working solution of the caspase-1 fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank: Assay buffer only.

-

No Inhibitor Control: Caspase-1 and assay buffer.

-

Positive Control: Caspase-1 and serial dilutions of fresh this compound.

-

Test Sample: Caspase-1 and serial dilutions of stored this compound.

-

-

The final volume in each well should be equal.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the caspase-1 substrate to all wells.

-

Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for Ac-WEHD-AFC) using a fluorometric plate reader.

-

Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Determine the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

-

Plot the percentage of caspase-1 inhibition versus the inhibitor concentration for both the stored and fresh this compound.

-

Calculate the IC50 value for both samples using a suitable non-linear regression analysis.

-

Interpretation of Results:

A significant increase in the IC50 value of the stored this compound compared to the fresh this compound indicates a loss of inhibitory activity and degradation of the compound. If the IC50 values are comparable, the stored this compound is considered stable.

Conclusion

The stability of this compound is critical for its effective use in research. By adhering to the recommended long-term storage conditions and periodically assessing its inhibitory activity using the provided protocol, researchers can ensure the integrity of their experiments and the reliability of their data. Regular stability checks are particularly important for long-term studies and for samples that have been stored for extended periods.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase-1/ICE Inhibitor this compound FMK002: R&D Systems [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Z-WEHD-FMK and Caspase-1 Inhibition

Welcome to the technical support center for troubleshooting experiments involving the caspase-1 inhibitor, Z-WEHD-FMK. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during caspase-1 inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspase-1?

This compound is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-1 and caspase-5.[1] Its structure mimics the substrate recognition sequence of caspase-1. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[2][3]

Q2: At what concentration should I use this compound?

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the level of caspase-1 activation. However, a good starting point for cell culture experiments is a final concentration in the range of 20-100 µM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long should I pre-incubate my cells with this compound?

Pre-incubation time is crucial for allowing the inhibitor to permeate the cell membrane and bind to caspase-1. A typical pre-incubation time is 30 minutes to 2 hours before inducing caspase-1 activation. However, the optimal time may vary, so it is advisable to test a range of pre-incubation times.

Q4: What is the solubility and stability of this compound?

This compound is typically soluble in DMSO.[1] For storage, it is recommended to keep the powdered form at -20°C or -80°C. Once dissolved in DMSO, it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] The stability of the stock solution is generally 6 months at -80°C.[1]

Q5: Are there any known off-target effects of this compound?

Yes, this compound has been reported to inhibit cathepsin B with an IC50 of 6 μM.[1] It is important to consider this off-target effect when interpreting your results. To confirm that the observed effects are due to caspase-1 inhibition, consider using a negative control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases.

Troubleshooting Guide: this compound Not Inhibiting Caspase-1

This section addresses common problems encountered when this compound fails to inhibit caspase-1 activity in an experiment.

Problem 1: No or low inhibition of caspase-1 activity.

| Possible Cause | Suggested Solution |

| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell type and experimental conditions. Start with a range of 20-100 µM.[1][3] |